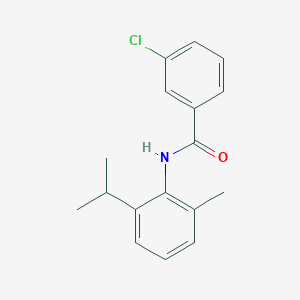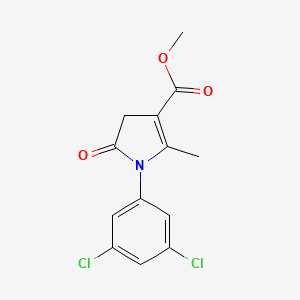
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activity by inhibiting specific enzymes or modulating protein-protein interactions. For example, studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and physiological effects:
Studies have shown that 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can induce cell death in cancer cells by activating apoptosis pathways. This compound has also been shown to inhibit the growth of certain fungi and bacteria. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways and protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and specificity. This compound has shown promising results in various assays and has the potential to be used as a lead compound for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as an antimicrobial agent and to study its activity against different types of microorganisms. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties can be further explored. Lastly, the development of new synthetic methods for the preparation of this compound can also be investigated to improve its yield and purity.
Conclusion:
In conclusion, 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, material science, and biochemistry make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most common methods involves the reaction of 4-chlorobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of phosphorus oxychloride. The reaction mixture is then refluxed in acetic anhydride and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been studied for its potential to modulate enzyme activity and protein-protein interactions.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-4-1-9(2-5-11)14-17-15(21-18-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMRFSNBFQSPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
